4-(Difluoromethyl)-2-methylphenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
FRBKSDKRCOURDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)O |
Origin of Product |
United States |
Role in Molecular Design and Bioisosteric Research Concepts
Difluoromethyl Group as a Bioisostere in Lead Compound Modification
In drug discovery and lead optimization, the practice of bioisosteric replacement—substituting one functional group for another with similar physicochemical properties to enhance biological activity or pharmacokinetic profiles—is a widely used strategy. princeton.edu The difluoromethyl (CHF₂) group is recognized as a metabolically stable bioisostere for several common pharmacophores, including the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.gov Its integration into a lead compound can significantly improve properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. nih.govalfa-chemistry.com
Modulatory Effects on Molecular Properties in Research Design
The introduction of a difluoromethyl group into a molecular scaffold, such as in 4-(Difluoromethyl)-2-methylphenol, imparts carefully controlled changes to its physicochemical properties, which is a critical aspect of rational drug design.
Lipophilicity : Fluorination is a common tactic to increase lipophilicity, which can enhance membrane permeability and absorption. mdpi.com The difluoromethyl group is considered a lipophilicity-enhancing moiety. nih.gov However, its effect is more nuanced compared to the more common trifluoromethyl (CF₃) group. The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group is typically in the range of -0.1 to +0.4, indicating a modest increase in lipophilicity. nih.govacs.org This allows for fine-tuning of a molecule's solubility and permeability profile. alfa-chemistry.com
Hydrogen Bonding : The highly polarized C-H bond in the CHF₂ group enables it to function as a competent hydrogen bond donor. rsc.org Studies using Abraham's solute ¹H NMR analysis have determined the hydrogen bond acidity parameter (A) for difluoromethyl groups to be in the range of 0.085–0.126. nih.govacs.org This places its hydrogen-bonding strength on a similar scale to that of thiophenols and anilines, though it is a weaker hydrogen bond donor than a hydroxyl group. researchgate.netnih.govacs.org This unique "lipophilic hydrogen bond donor" character allows it to mimic the hydrogen-bonding interactions of -OH or -NH groups while simultaneously increasing lipophilicity. acs.org
Metabolic Stability : The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated groups more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. mdpi.comresearchgate.net Replacing metabolically vulnerable groups with a CHF₂ group is a proven strategy to enhance a drug candidate's metabolic stability, leading to improved bioavailability and a longer duration of action. nih.govmdpi.comresearchgate.net
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Typical Role | Hydrogen Bond Capability | General Effect on Lipophilicity | Metabolic Stability |
| Methyl (-CH₃) | Nonpolar side chain, steric filler | None | Increases | Generally stable, but can be oxidized |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Strong | Decreases (hydrophilic) | Prone to oxidation/conjugation |
| Difluoromethyl (-CHF₂) | Bioisostere, property modulator | Donor | Moderately increases | High |
Electronic and Steric Considerations in Bioisosteric Replacement
When substituting a functional group with the difluoromethyl group, both its electronic influence and its size must be considered.
Electronic Effects : The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property is similar to that of a hydroxyl group, as suggested by their comparable inductive effect (σI) values. researchgate.net This electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups. For instance, attaching a CHF₂ group to an aromatic ring can lower the pKa of a phenolic hydroxyl group, influencing its ionization state at physiological pH.
Steric Profile : The difluoromethyl group is sterically larger than a hydrogen atom but is considered to have a steric profile similar to a chlorine atom and can be a bioisostere for nonpolar side chains like methyl or ethyl groups. mdpi.com However, it is bulkier than a methyl group, and this increased size can be advantageous or disadvantageous depending on the target binding site. mdpi.comresearchgate.net In some cases, the steric bulk can force a specific conformation of the molecule that is more favorable for binding to a receptor. acs.org
Design and Synthesis of Functional Ligands and Building Blocks
Phenolic compounds are fundamental building blocks in the synthesis of more complex, value-added chemicals, including functional ligands for metal catalysis and active pharmaceutical ingredients. rsc.orgrsc.org this compound is a prime example of such a building block, offering multiple reaction sites for further chemical modification.
The phenolic hydroxyl group can be readily deprotonated to form a phenolate (B1203915) ion, which can then participate in various coupling reactions, such as etherifications or the formation of esters. rsc.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the positions are directed by the existing methyl and difluoromethyl groups. The presence of the difluoromethyl group can also be leveraged; methods have been developed to deprotonate the Ar-CF₂H group to create a nucleophilic Ar-CF₂⁻ synthon, which can then react with a wide array of electrophiles to form new benzylic linkages. nih.gov This dual reactivity makes this compound a versatile starting material for constructing novel ligands and complex organic molecules designed for specific applications in medicinal chemistry and materials science. nih.gov
Application in Agrochemistry Research
The introduction of fluorine-containing moieties is a well-established strategy in the design of modern agrochemicals such as herbicides, fungicides, and pesticides. nih.gov Fluorinated compounds often exhibit enhanced biological efficacy, greater metabolic stability in plants and insects, and improved transport properties. researchgate.net
Alkylated and functionalized phenols are important scaffolds for a range of agrochemicals. rsc.org The difluoromethyl group, in particular, is used as a bioisostere to improve the performance of these agents. nih.gov By incorporating the this compound scaffold into potential agrochemical candidates, researchers can fine-tune properties to increase potency and selectivity. The metabolic stability conferred by the CHF₂ group can lead to longer-lasting effects in the field, reducing the required application frequency. Solid acid catalysts are often employed in the alkylation of phenols to produce compounds used in the synthesis of fungicides and other agrochemicals. rsc.org
Contribution to Advanced Materials Science Research
The unique properties of fluorinated compounds make them valuable in the field of materials science. Phenolic compounds, in general, are used as precursors for polymers and functional coatings. google.comnih.gov The incorporation of a fluorinated phenol (B47542) like this compound into these materials can impart desirable characteristics.
Polymer Chemistry and Functional Coatings
Fluorinated polymers are known for their distinct properties, including low surface energy, high thermal stability, chemical resistance, and hydrophobicity. researchgate.net These characteristics make them ideal for creating durable, weather-resistant, and low-friction coatings. Phenolic compounds can be polymerized through enzymatic or chemical oxidation to create functional polymers. nih.gov
By using this compound as a monomer or a co-monomer in polymerization reactions, it is possible to synthesize fluorinated polymers. These polymers can be used to create functional coatings with tailored surface properties. nih.gov For example, such coatings could be applied to biomedical devices to control surface interactions or used as protective layers in demanding industrial environments. google.com The enzymatic polymerization of natural phenols is a growing field for producing biocompatible and stable functional polymers under mild conditions, a methodology that could be extended to functionalized phenols like the title compound. nih.gov
The Role of this compound in Advanced Chemical Research
The exploration of fluorinated organic molecules has carved a significant niche in the landscape of medicinal chemistry and materials science. Among the vast array of fluorinated motifs, the difluoromethyl group (-CF2H) has garnered substantial interest for its unique electronic and steric properties. This article focuses on the chemical compound this compound, examining its specific roles in molecular design, bioisosteric research, and the formation of supramolecular structures.
Supramolecular Assemblies and Recognition Elements
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The phenol (B47542) moiety in 4-(Difluoromethyl)-2-methylphenol makes it a prime candidate for participation in the formation of such assemblies. The hydroxyl group is a potent hydrogen bond donor and acceptor, which is a fundamental interaction for building larger, ordered structures.
The formation of these assemblies is highly dependent on molecular recognition, where the size, shape, and electronic properties of the constituent molecules dictate how they interact. In a potential supramolecular assembly involving this compound, the following interactions would be key:
Hydrogen Bonding: The phenolic -OH group is the primary site for forming strong hydrogen bonds, creating chains or more complex networks of molecules. researchgate.netnih.gov
Charge-Transfer Interactions: The electron-rich aromatic ring can interact with electron-deficient species, an interaction that can be tuned by the electronic nature of its substituents. nih.gov
Fluorine-Involved Interactions: The difluoromethyl group, with its polarized C-F bonds, can participate in weaker C-F···H hydrogen bonds or other dipole-dipole interactions, further guiding the three-dimensional arrangement of the assembly.
The ability of related aminophenol ligands, synthesized from precursors like 4-fluoro-2-methylphenol, to form stable metal complexes highlights the utility of these functionalized phenols as recognition elements. ossila.com Such complexes can exhibit interesting photochemical properties, demonstrating that the phenol scaffold is a versatile building block for functional supramolecular systems. ossila.com Therefore, this compound represents a molecule with the necessary structural features—a hydrogen-bonding head, an aromatic core, and a polar difluoromethyl tail—to serve as a versatile element in the design of novel supramolecular materials.
Derivatization Strategies for Research Applications
Functionalization for Advanced Spectroscopic Probes
The transformation of molecules into spectroscopic probes is a cornerstone of modern chemical biology and analytical chemistry, enabling the visualization and quantification of biological processes and analytes. This typically involves the covalent attachment of a reporter molecule, such as a fluorophore, to the target compound.
For 4-(Difluoromethyl)-2-methylphenol, the phenolic hydroxyl group serves as a primary site for such functionalization. While specific studies on turning this particular compound into a spectroscopic probe are not readily found in existing literature, general strategies for labeling phenols with fluorescent tags are well-established. These methods could theoretically be applied to this compound. The process would likely involve the reaction of the hydroxyl group with a fluorescent dye that has been activated with a reactive moiety, such as an iodoacetamide (B48618) or a sulfonyl chloride. biomol.comnih.gov The choice of fluorescent label would depend on the desired spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and photostability. sb-peptide.comthermofisher.com
Table 1: Potential Fluorescent Labels for Derivatizing Phenols
| Fluorescent Dye Class | Reactive Group for Phenol (B47542) Derivatization | Potential Application |
| Coumarins | Sulfonyl Chloride | FRET-based assays, pH sensing |
| Fluoresceins (e.g., FITC) | Isothiocyanate (requires prior amination of phenol) | Immunofluorescence, flow cytometry |
| Rhodamines (e.g., TRITC) | Isothiocyanate (requires prior amination of phenol) | High-photostability imaging |
| Cyanine Dyes (e.g., Cy3, Cy5) | N-hydroxysuccinimidyl (NHS) ester (requires prior amination of phenol) | FRET, in-vivo imaging |
It is important to note that the degree of labeling must be carefully controlled to avoid altering the biological activity or solubility of the parent molecule. biomol.com
Derivatization for Enhanced Chromatographic Separation and Detection
Gas chromatography (GC) and liquid chromatography (LC) are powerful analytical techniques for separating and quantifying compounds in complex mixtures. However, the direct analysis of polar compounds like phenols can be challenging due to their potential for strong interaction with the stationary phase, leading to poor peak shape and resolution. Derivatization is a common strategy to overcome these limitations. jfda-online.commdpi.com
For this compound, the primary goal of derivatization for GC analysis would be to mask the polar hydroxyl group, thereby increasing the compound's volatility and thermal stability. researchgate.net Common derivatization techniques applicable to phenols include:
Silylation: This is one of the most widely used methods, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. nih.gov
Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an anhydride (B1165640) or an acyl halide, to form an ester. Fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are often used as they can enhance detection by electron capture detectors (ECD). nih.gov
Alkylation: This method introduces an alkyl group to the hydroxyl function. While less common for routine analysis, it can be effective.
For high-performance liquid chromatography (HPLC), derivatization of phenols is not always necessary, especially with modern reversed-phase columns and mass spectrometric detection. sci-hub.se However, if enhanced detection by UV-Vis or fluorescence detectors is required, derivatization with a chromophoric or fluorophoric tag, similar to those used for spectroscopic probes, can be performed.
While these are established methods for phenols, specific research detailing the optimization of these techniques for this compound is not currently available.
Strategies for Mass Spectrometric Analysis and Structural Confirmation
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is a primary tool for the structural confirmation and quantification of organic compounds. Derivatization can play a crucial role in improving the mass spectrometric analysis of phenols. nih.gov
The choice of derivatizing reagent for MS analysis is guided by the need to produce a derivative with favorable mass spectral properties. An ideal derivative would exhibit a clear molecular ion and a predictable fragmentation pattern that aids in structural elucidation.
For GC-MS analysis of this compound, silylation is a common and effective strategy. Trimethylsilyl (TMS) derivatives are often used. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete derivatization.
Table 2: Common Silylation Reagents for GC-MS Analysis of Phenols
| Reagent | Abbreviation | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating agents. nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, often yielding a prominent [M-57]+ fragment. |
For LC-MS analysis, as previously mentioned, derivatization is often not required. The inherent sensitivity and specificity of modern LC-MS instruments can allow for the direct analysis of this compound. However, if derivatization is employed for other reasons, such as improving chromatographic retention, the mass spectral behavior of the resulting derivative would need to be carefully characterized.
For quantitative analysis using chromatography coupled with mass spectrometry, a stable isotope-labeled internal standard is the gold standard. In the absence of a commercially available labeled this compound, a structurally similar compound could be used as an internal standard, although this is a less ideal approach.
The development of a quantitative method would involve the optimization of instrumental parameters, such as the selection of characteristic ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem mass spectrometry, to achieve the desired sensitivity and selectivity. A calibration curve would be constructed by analyzing a series of standards of known concentrations.
Currently, there are no published, validated quantitative analytical methodologies specifically for this compound in the scientific literature.
Synthesis of Advanced Intermediates for Chemical Biology Research
The difluoromethyl group is recognized as a valuable substituent in medicinal chemistry and drug discovery. nih.govorgsyn.org It can act as a bioisostere for other functional groups and can modulate properties such as metabolic stability and lipophilicity. orgsyn.org Therefore, this compound could serve as a building block for the synthesis of more complex molecules with potential biological activity.
The phenolic hydroxyl group and the aromatic ring are the primary sites for further chemical modification. For instance, the hydroxyl group can be converted into an ether or an ester, introducing a wide range of functionalities. nih.govberkeley.edunih.gov The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
Recent advances in synthetic chemistry have provided numerous methods for the incorporation of the difluoromethyl group into organic molecules, highlighting its importance. nih.govmiragenews.com While there is significant interest in difluoromethylated compounds for pharmaceutical research, specific examples of the use of this compound as a starting material for the synthesis of advanced chemical biology intermediates are not well-documented in the available literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Difluoromethyl)-2-methylphenol, stemming from its electronic structure.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of phenolic compounds. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine its electronic structure and reactivity descriptors. These calculations can elucidate the distribution of electron density, highlighting the influence of the electron-withdrawing difluoromethyl group and the electron-donating methyl and hydroxyl groups on the aromatic ring.
Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. For instance, the negative potential around the oxygen atom of the hydroxyl group indicates its nucleophilic character, while the regions influenced by the difluoromethyl group would show a more positive potential.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating the molecular geometry and energy of this compound from first principles, without reliance on empirical parameters. These methods are used to obtain an optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. For instance, calculations at the MP2/6-31g(d,p) level are effective for determining the conformational preferences of substituted phenols.
The global minimum energy structure can be identified, providing a foundational piece of information for all other computational investigations. The optimized geometry of this compound would likely feature a planar aromatic ring, with specific orientations of the hydroxyl, methyl, and difluoromethyl substituents.
| Parameter | Predicted Value (Angstroms/Degrees) |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| C-CH3 bond length | ~1.51 Å |
| C-CHF2 bond length | ~1.50 Å |
| C-F bond length | ~1.36 Å |
| C-O-H bond angle | ~109° |
| Aromatic C-C-C bond angle | ~120° |
| Note: The data in this table is illustrative and based on typical values from ab initio calculations of similarly substituted phenols. Actual values would require specific calculations for this compound. |
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. nih.govacs.org Using classical force fields like OPLS (Optimized Potentials for Liquid Simulations), MD simulations can model the compound's movement over time, providing insights into its intermolecular interactions. nih.govacs.org
For example, a simulation of this compound in water would reveal the nature of hydrogen bonding between the phenolic hydroxyl group and water molecules, as well as the hydrophobic interactions of the methyl and difluoromethyl groups. Such simulations can be run in different ensembles (e.g., NVT, NPT) to control temperature and pressure, allowing for the calculation of properties like the radial distribution function, diffusion coefficient, and rotational correlation time. acs.org This information is vital for understanding the compound's solubility, aggregation behavior, and how it might orient itself when approaching a biological target.
| Simulation Parameter | Typical Value |
| Force Field | OPLS |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | >10 ns |
| Solvent | Water (e.g., TIP3P model) |
| Note: The data in this table represents a typical setup for an MD simulation of a small organic molecule in water. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Models
Computational models can predict the reactivity of this compound in various chemical reactions. By analyzing the electronic structure and steric factors, it's possible to forecast where and how the molecule is most likely to react. For electrophilic aromatic substitution, the calculated electrostatic potential and frontier molecular orbital densities (HOMO) can indicate the most nucleophilic positions on the aromatic ring. The activating effect of the hydroxyl and methyl groups, and the deactivating effect of the difluoromethyl group, will determine the regioselectivity of such reactions.
Computational studies on the mechanisms of reactions involving fluorinated compounds can also shed light on the stereoselectivity of potential transformations. emerginginvestigators.org For reactions at a chiral center, if one were present, transition state theory calculations can be used to determine the activation energies for the formation of different stereoisomers, thus predicting the major product.
Spectroscopic Property Prediction and Validation against Experimental Data
Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be validated against experimental spectra. Vibrational frequencies calculated using DFT methods can be compared with experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the harmonic approximation in the calculations.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* transitions). Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which are invaluable for interpreting experimental NMR data and confirming the compound's structure.
| Spectroscopic Data | Predicted Value |
| O-H stretch (IR) | ~3600 cm⁻¹ |
| C-F stretch (IR) | ~1100-1000 cm⁻¹ |
| Aromatic C-H stretch (IR) | ~3100-3000 cm⁻¹ |
| ¹H NMR (hydroxyl proton) | 4.5-5.5 ppm |
| ¹³C NMR (C-OH) | 150-160 ppm |
| ¹⁹F NMR | -90 to -140 ppm (relative to CCl₃F) |
| Note: The data in this table is illustrative and based on typical values for substituted phenols. Precise values would be obtained from specific calculations and can vary with the computational method and solvent effects. |
Conformational Analysis and Stereochemical Considerations
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of rotation are the C-O bond of the hydroxyl group, the C-C bond of the methyl group, and the C-C bond of the difluoromethyl group.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(Difluoromethyl)-2-methylphenol, offering unambiguous assignment of proton and carbon signals and confirming the presence and electronic environment of the difluoromethyl group.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while coupling constants (J) reveal through-bond interactions between neighboring nuclei.
In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals in the downfield region, typically between δ 6.5 and 7.5 ppm. The methyl protons (CH₃) appear as a singlet in the upfield region, usually around δ 2.2 ppm. The phenolic hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration. The proton of the difluoromethyl group (CHF₂) appears as a triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring resonate in the δ 110-160 ppm range. The methyl carbon appears at a characteristic upfield shift of approximately δ 15-20 ppm. The difluoromethyl carbon (CHF₂) signal is observed as a triplet due to one-bond coupling with the two fluorine atoms.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | ~7.0-7.4 | Multiplet | - |
| ¹H (CH₃) | ~2.2 | Singlet | - |
| ¹H (OH) | Variable | Broad Singlet | - |
| ¹H (CHF₂) | ~6.6 | Triplet | JH-F ≈ 56 |
| ¹³C (Aromatic) | ~115-155 | Multiple signals | - |
| ¹³C (CH₃) | ~16 | Singlet | - |
| ¹³C (CHF₂) | ~114 | Triplet | JC-F ≈ 237 |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing the difluoromethyl group in this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra.
The ¹⁹F NMR spectrum of this compound typically shows a single signal for the two equivalent fluorine atoms of the CHF₂ group. This signal appears as a doublet due to coupling with the adjacent proton. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For instance, in a related compound, the ¹⁹F NMR spectrum showed a doublet at approximately -92.5 ppm with a coupling constant (JF-H) of about 57.2 Hz. amazonaws.com
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity of atoms and the spatial relationships within the this compound molecule. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This helps to identify adjacent protons in the aromatic ring and confirm the connectivity of the side chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. youtube.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol (B47542), with the broadening resulting from hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Absorption bands in the range of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.
C-F Stretch: The strong carbon-fluorine stretching vibrations of the difluoromethyl group are expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the phenolic group usually gives rise to a band in the 1200-1260 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Methyl C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Difluoromethyl C-F | C-F Stretch | 1000-1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern.
In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight.
Subsequent fragmentation of the molecular ion produces a series of fragment ions, which are characteristic of the molecule's structure. Common fragmentation pathways for this compound might include the loss of the methyl group, the difluoromethyl group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. amazonaws.com
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.
Chiroptical Spectroscopy for Stereochemical Elucidation of Chiral Derivatives
The stereochemistry of chiral molecules derived from this compound can be elucidated using chiroptical spectroscopy techniques. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing crucial information about its absolute configuration and conformation in solution. The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are forms of absorption spectroscopy, as well as Optical Rotatory Dispersion (ORD), which is a dispersion technique.
For a chiral derivative of this compound to be studied by these methods, it must possess a stereogenic center, such as a chiral carbon, or exhibit axial or planar chirality. The introduction of a chiral center could be achieved, for instance, through asymmetric synthesis or the resolution of a racemic mixture of a derivative.
Theoretical Principles and Application
The application of chiroptical spectroscopy for stereochemical elucidation typically involves a comparison of experimentally measured spectra with those predicted by quantum-mechanical calculations. This combined experimental and theoretical approach has become a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules.
The general workflow for this process is as follows:
Conformational Analysis: A thorough search of the conformational space of the chiral derivative is performed using computational methods, such as molecular mechanics or density functional theory (DFT). This step is critical as the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers.
Quantum-Mechanical Calculations: For each identified stable conformer, the chiroptical properties (e.g., ECD and ORD spectra) are calculated using time-dependent density functional theory (TD-DFT) or other suitable ab initio methods. These calculations require the selection of an appropriate functional and basis set to provide accurate results.
Spectral Simulation: The calculated spectra of the individual conformers are Boltzmann-averaged according to their relative free energies to generate a theoretical spectrum for each enantiomer (R and S).
Comparison with Experimental Data: The simulated spectra are then compared with the experimentally measured spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration of the molecule.
Data Interpretation
The sign and intensity of the Cotton effects in an ECD spectrum or the rotational strength in a VCD spectrum are highly sensitive to the spatial arrangement of atoms in the molecule. For derivatives of this compound, the chromophores, such as the phenyl ring, and the difluoromethyl group will significantly influence the chiroptical response.
While no specific research findings on the chiroptical spectroscopy of chiral derivatives of this compound are publicly available at this time, the following table provides a hypothetical example of the kind of data that would be generated in such a study.
| Parameter | Description |
| Wavelength (nm) | The specific wavelength of light at which the measurement is taken. |
| Molar Ellipticity ([(\theta)]) | A measure of the difference in absorption of left and right circularly polarized light, normalized for concentration and path length. In ECD, positive or negative peaks (Cotton effects) are characteristic of the chiral molecule's structure. |
| Specific Rotation ([(\alpha)]) | The angle of rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length, measured at a particular wavelength (typically the sodium D-line, 589 nm). The sign (+ or -) indicates the direction of rotation. |
In the absence of experimental data for chiral derivatives of this compound, this section outlines the established methodologies that would be employed for their stereochemical analysis. The successful application of these techniques would be contingent on the synthesis and isolation of enantiomerically pure samples of such derivatives.
Environmental Fate and Degradation Research Methodologies
Methodologies for Assessing Biodegradation Pathways in Environmental Matrices
The biodegradation of phenolic compounds is a key process in their removal from the environment. Research into the biodegradation of 4-(Difluoromethyl)-2-methylphenol would likely investigate aerobic and anaerobic pathways in matrices such as soil and activated sludge.
Key Methodologies:
Isolation and Enrichment of Microorganisms: Soil or sludge samples from contaminated sites are used to isolate microorganisms capable of degrading the target compound. This involves culturing the samples in a medium where this compound is the sole source of carbon and energy.
Metabolite Identification: A crucial step in elucidating the degradation pathway is the identification of intermediate products. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify these metabolites. For instance, in the degradation of the related compound 4-chloro-2-methylphenol (B52076), GC-MS was used to identify the intermediate 2-methyl-4-carboxymethylenebut-2-en-4-olide, indicating a modified ortho-cleavage pathway. nih.gov
Enzyme Assays: The enzymatic reactions driving the degradation are studied through assays that measure the activity of specific enzymes. For phenolic compounds, key enzymes often include hydroxylases and dioxygenases, which are responsible for ring cleavage. For example, studies on 4-chloro-2-methylphenol have shown the induction of 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase. nih.gov
Pathway Proposition: Based on the identified metabolites and enzyme activities, a degradation pathway can be proposed. For many phenolic compounds, degradation proceeds through the formation of a catechol derivative, followed by either ortho- or meta-ring cleavage. nih.gov
Table 1: Common Biodegradation Pathways for Phenolic Compounds
| Pathway | Key Enzymes | Typical Intermediates |
| Ortho-Cleavage | Catechol 1,2-dioxygenase | Catechol, muconic acid |
| Meta-Cleavage | Catechol 2,3-dioxygenase | Catechol, 2-hydroxymuconic semialdehyde |
This table is based on established pathways for phenolic compounds and serves as a likely model for this compound research.
Phototransformation Studies and Mechanistic Research
Phototransformation, or photodegradation, is a significant abiotic degradation process for chemical compounds in the environment, particularly in surface waters and on soil surfaces.
Key Methodologies:
Controlled Irradiation Experiments: To study phototransformation, aqueous solutions of this compound or the compound applied to a soil surface are exposed to simulated or natural sunlight. The rate of degradation is monitored over time.
Quantum Yield Determination: The efficiency of the phototransformation process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.
Identification of Photoproducts: Analytical techniques such as HPLC, GC-MS, and LC-MS/MS are used to identify the products formed during phototransformation. For related compounds like 4-chlorophenol, phototransformation can lead to the formation of radicals such as the 4-chlorophenoxyl radical. researchgate.net
Mechanistic Studies: The underlying chemical mechanisms are investigated by studying the effects of various factors, such as pH, the presence of photosensitizers (e.g., humic acids), and quenchers of reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals).
Hydrolysis and Chemical Degradation Mechanisms in Aquatic and Soil Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. It can be a significant degradation pathway for certain organic compounds in aquatic and soil environments.
Key Methodologies:
Kinetics Studies: The rate of hydrolysis is typically studied in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures to simulate a range of environmental conditions. The disappearance of the parent compound is monitored over time.
Influence of pH and Temperature: The hydrolysis of many organic compounds is pH-dependent, with rates often being faster under acidic or alkaline conditions. researchgate.net Temperature also plays a crucial role, with higher temperatures generally leading to faster hydrolysis rates. researchgate.net The Arrhenius equation is often used to model the temperature dependence of the hydrolysis rate constant.
Identification of Hydrolysis Products: The products of hydrolysis are identified using analytical techniques like LC-MS and GC-MS to understand the degradation pathway.
Table 2: Factors Influencing Hydrolysis Rates
| Factor | Influence on Hydrolysis Rate |
| pH | Can be acid-catalyzed, base-catalyzed, or neutral. |
| Temperature | Higher temperatures generally increase the reaction rate. |
| Catalysts | Metal ions or other substances can catalyze the reaction. |
This table outlines general principles of hydrolysis that would be investigated for this compound.
Soil Sorption and Mobility Research Techniques
The sorption of a chemical to soil particles and its subsequent mobility are critical factors in determining its potential to leach into groundwater or move into surface water via runoff.
Key Methodologies:
Batch Equilibrium Studies: These are common laboratory experiments used to determine the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). A known mass of soil is equilibrated with an aqueous solution of this compound of a known concentration. The concentration of the compound remaining in the solution after equilibrium is measured, and the amount sorbed to the soil is calculated by difference. The Freundlich or Langmuir isotherm models are often used to describe the sorption behavior. nih.gov
Column Leaching Studies: To assess mobility under more realistic conditions, soil column studies are performed. An undisturbed or packed soil column is treated with this compound, and then artificial rainfall is applied. The leachate is collected over time and analyzed for the presence of the compound and its degradation products. This provides information on the retardation factor (Rf) of the compound in the soil. nih.gov
Soil Thin-Layer Chromatography (TLC): This is a relatively simple and rapid method to screen for the mobility of a chemical in different soil types. The movement of the compound on a soil-coated plate is compared to that of a mobile reference compound. researchgate.net
Table 3: Soil Mobility Classification Based on Koc
| Koc (mL/g) | Mobility Class |
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| 2000 - 5000 | Slight |
| > 5000 | Immobile |
Source: McCall et al. classification scheme. chemsafetypro.com
Advanced Analytical Techniques for Environmental Monitoring Research
Accurate and sensitive analytical methods are essential for detecting and quantifying this compound and its degradation products in complex environmental matrices.
Key Methodologies:
Sample Preparation: Environmental samples (water, soil, sediment) typically require a preparation step to extract and concentrate the analyte of interest and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive solid-phase extraction (dSPE). cdc.gov
Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used to separate the target compound from other components in the sample extract. cdc.govmdpi.com
Detection and Quantification:
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides high selectivity and sensitivity for the detection and structural elucidation of this compound and its metabolites. mdpi.comepa.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and is often used for trace-level analysis. cdc.gov
Other Detectors: Depending on the properties of the compound and the required sensitivity, other detectors such as flame ionization detectors (FID), electron capture detectors (ECD), and nitrogen-phosphorus detectors (NPD) can be used with GC. cdc.gov For HPLC, UV or fluorescence detectors may be applicable if the compound possesses suitable chromophores or fluorophores. cdc.gov
Table 4: Common Analytical Techniques for Organic Pollutants
| Technique | Principle | Application |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | Analysis of volatile and semi-volatile compounds. epa.gov |
| HPLC-MS/MS | Separation by polarity, followed by highly selective mass-based detection. | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. cdc.gov |
| SPE | Extraction and concentration of analytes from a liquid sample onto a solid sorbent. | Sample cleanup and pre-concentration. cdc.gov |
This table summarizes techniques that would be applicable to the analysis of this compound in environmental samples.
Future Research Directions and Emerging Trends
Development of Novel Difluoromethylation Reagents and Catalysts
The introduction of the difluoromethyl (CF2H) group into aromatic systems like phenols is a cornerstone of synthesizing compounds such as 4-(Difluoromethyl)-2-methylphenol. Historically, methods often relied on reagents like the ozone-depleting HCF2Cl gas. nih.gov However, recent research has focused on developing more practical, stable, and efficient reagents.
A significant advancement has been the use of difluorocarbene precursors. Sodium chlorodifluoroacetate, for example, is a readily available, bench-stable, and relatively non-toxic solid that thermally decomposes to generate difluorocarbene. orgsyn.orgorgsyn.org This method provides a simple and effective route to aryl difluoromethyl ethers from phenols. orgsyn.org Another important class of reagents is based on sulfonium (B1226848) salts; the S-(difluoromethyl)sulfonium salt has emerged as a stable and practical difluorocarbene source for the difluoromethylation of a wide array of phenols and thiophenols. sci-hub.senih.gov
Beyond carbene-based methods, radical difluoromethylation has gained prominence. A novel reagent, zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS), was developed for the direct C-H functionalization of heteroarenes and other substrates via a radical process under mild, open-flask conditions. nih.govacs.org This approach avoids the need for pre-functionalized starting materials. nih.gov Additionally, difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid, has been reported for the rapid and high-yielding difluoromethylation of phenols under mild conditions. nih.gov
The development of these varied reagents provides chemists with a versatile toolkit, allowing for the selection of the most appropriate method based on substrate scope, functional group tolerance, and reaction conditions.
Table 1: Comparison of Modern Difluoromethylation Reagents
| Reagent/Precursor | Reagent Type | Key Advantages | Typical Conditions |
|---|---|---|---|
| Sodium Chlorodifluoroacetate | Difluorocarbene Precursor | Bench-stable, low toxicity, commercially available in bulk. orgsyn.orgorgsyn.org | Thermal decarboxylation, often at high temperatures (e.g., 120 °C) in solvents like DMF. orgsyn.org |
| S-(Difluoromethyl)sulfonium Salt | Difluorocarbene Precursor | Bench-stable, practical, wide substrate scope for phenols. sci-hub.senih.gov | Base-mediated (e.g., LiOH) at or slightly above room temperature. nih.gov |
| Zinc Difluoromethanesulfinate (DFMS) | Radical CF2H Source | Enables direct C-H functionalization, mild conditions, user-friendly. nih.govacs.org | Oxidative conditions, often with a co-oxidant like tert-butyl hydroperoxide (TBHP). nih.gov |
| Difluoromethyltriflate (HCF2OTf) | Electrophilic CF2H Source | Non-ozone-depleting liquid, fast reaction rates, mild conditions. nih.gov | Base-mediated (e.g., KOH) in solvents like MeCN/H2O at room temperature. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant trend for synthesizing fine chemicals and active pharmaceutical ingredients (APIs). Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates or running high-pressure/high-temperature reactions, and the potential for automation and process intensification. mit.edu
For the synthesis of this compound and its analogues, many difluoromethylation reactions require elevated temperatures to drive the reaction to completion, such as the thermal decarboxylation of sodium chlorodifluoroacetate at 120 °C. orgsyn.org In a batch reactor, such conditions can pose safety risks and lead to challenges in scalability. By transitioning to a continuous flow setup, reactions can be safely heated to much higher temperatures, drastically reducing reaction times from hours to minutes while maintaining high yields. mit.edu The small reactor volume at any given moment minimizes the risks associated with exothermic events or reactor failure. mit.edu This process intensification can significantly increase throughput and efficiency, making the synthesis more economical and environmentally friendly.
Multi-Component Reactions for Diverse Derivative Library Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool for rapidly generating molecular diversity. This approach is highly valued in drug discovery for creating libraries of related compounds for screening.
Recent strategies have emerged that treat a difluorocarbene as a key building block in MCRs. acs.org In one such approach, a difluorocarbene, a nucleophile, and an electrophile are combined in a one-pot reaction to assemble complex gem-difluorinated molecules. acs.org This strategy could be adapted for creating derivatives of this compound. For instance, a substituted phenol (B47542) could act as the nucleophile, trapping the difluorocarbene, with a subsequent reaction with an electrophile to introduce additional diversity.
Furthermore, one-pot, two-step sequences that resemble MCRs in their efficiency have been developed. One such protocol involves the in-situ generation of a phenol from an aryl boronic acid or aryl halide, which is then immediately subjected to difluoromethylation without purification of the intermediate. nih.gov Applying this to a library of substituted arylboronic acids related to 2-methylphenol would allow for the rapid synthesis of a wide range of 4-(difluoromethyl)phenol (B151589) derivatives for structure-activity relationship (SAR) studies.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. While traditional methods like thin-layer chromatography (TLC) can confirm reaction completion, they provide limited real-time data. orgsyn.org Advanced spectroscopic techniques are increasingly being employed for in-situ monitoring of chemical transformations.
For reactions involving fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. Its high sensitivity and the distinct chemical shifts of fluorine nuclei allow for precise, real-time tracking of the consumption of fluorinated starting materials and the formation of intermediates and products. acs.org In a study on palladium-catalyzed decarbonylative difluoromethylation, ¹⁹F NMR was used to monitor the reaction, clearly showing the decay of an organometallic intermediate and the concurrent formation of the difluoromethylated product, providing invaluable mechanistic insight. acs.org The application of such real-time monitoring can accelerate reaction optimization, improve yields, and ensure process consistency, particularly in industrial settings.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from reaction discovery to molecular design. duke.edu These computational tools can analyze vast datasets to identify patterns and make predictions that are not obvious to human researchers. arxiv.org
In the context of synthesizing this compound, ML models can be trained on high-throughput experimentation (HTE) datasets of difluoromethylation reactions. researchgate.net Such models can predict reaction outcomes (e.g., yield) based on various parameters like the choice of substrate, reagent, catalyst, and solvent. This predictive power can significantly reduce the experimental effort required to find optimal reaction conditions. A study on alcohol deoxyfluorination demonstrated that an ML approach that models the interplay between reaction components could reduce prediction errors and lead to new mechanistic hypotheses. researchgate.net
Beyond reaction optimization, AI is a powerful tool for compound design. By training models on known bioactive molecules, it is possible to predict the biological activity or other desirable properties of novel, virtual compounds. duke.eduarxiv.org For example, an ML model could be used to design new derivatives of this compound with enhanced potency or improved metabolic stability, guiding synthetic efforts toward the most promising candidates and accelerating the drug discovery pipeline. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
